

# Spectroscopic Profile of Phthaloyl Dichloride: A Technical Guide

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## Compound of Interest

Compound Name: *Phthaloyl dichloride*

Cat. No.: *B104910*

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This technical guide provides an in-depth overview of the spectroscopic properties of **phthaloyl dichloride** (CAS No: 88-95-9), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. The document details its infrared (IR) and nuclear magnetic resonance (NMR) spectral data, offering a comprehensive resource for compound identification and characterization.

## Molecular Structure and Spectroscopic Correlation

**Phthaloyl dichloride**, with the molecular formula  $C_8H_4Cl_2O_2$ , is an aromatic acyl chloride. Its structure, consisting of a benzene ring substituted with two adjacent carbonyl chloride groups, gives rise to characteristic signals in both IR and NMR spectroscopy. The aromatic protons and carbons, as well as the carbonyl groups, are the primary reporters in these analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **phthaloyl dichloride**, both  $^1H$  and  $^{13}C$  NMR provide distinct and informative spectra.

### $^1H$ NMR Spectroscopy Data

The proton NMR spectrum of **phthaloyl dichloride** is characterized by signals in the aromatic region, arising from the four protons on the benzene ring. These protons are chemically non-equivalent and exhibit complex splitting patterns due to spin-spin coupling.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~7.94	Multiplet	Aromatic Protons (2H)
~7.79	Multiplet	Aromatic Protons (2H)

Solvent:  $\text{CDCl}_3$ , Instrument Frequency: 400 MHz

## $^{13}\text{C}$ NMR Spectroscopy Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of **phthaloyl dichloride** shows signals for the carbonyl carbons and the aromatic carbons.

Chemical Shift ( $\delta$ ) ppm	Assignment
~167	Carbonyl Carbon ( $\text{C}=\text{O}$ )
~136	Aromatic Carbon
~132	Aromatic Carbon
~130	Aromatic Carbon

Solvent:  $\text{CDCl}_3$

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **phthaloyl dichloride** is dominated by a strong absorption band characteristic of the acid chloride carbonyl group.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1800	Strong	C=O stretch (Acyl Chloride)
3100-3000	Medium-Weak	Aromatic C-H stretch
1600-1450	Medium-Weak	Aromatic C=C stretch
Below 800	Medium-Strong	C-Cl stretch

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

### NMR Spectroscopy Protocol

**Sample Preparation:** A solution of **phthaloyl dichloride** is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). The solution is then transferred to a 5 mm NMR tube.

**Data Acquisition:** The <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 400 MHz NMR spectrometer. For <sup>1</sup>H NMR, standard acquisition parameters are used. For <sup>13</sup>C NMR, a proton-decoupled experiment is performed to simplify the spectrum. The chemical shifts are referenced to the residual solvent peak of CDCl<sub>3</sub> (<sup>1</sup>H: 7.26 ppm, <sup>13</sup>C: 77.16 ppm).

### Infrared (IR) Spectroscopy Protocol

**Sample Preparation:** A thin film of liquid **phthaloyl dichloride** is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride) can be used in a liquid cell. Given the reactivity of acyl chlorides, the choice of solvent and handling conditions must be carefully considered to avoid hydrolysis.

**Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the salt plates or the solvent is recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound.

# Visualization of Spectroscopic-Structural Relationships

The following diagram illustrates the correlation between the chemical structure of **phthaloyl dichloride** and its key spectroscopic data.

## Spectroscopic-Structural Correlation Diagram

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